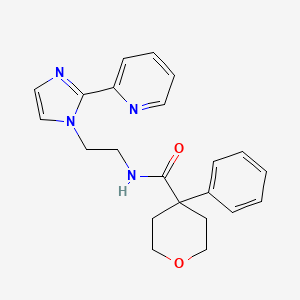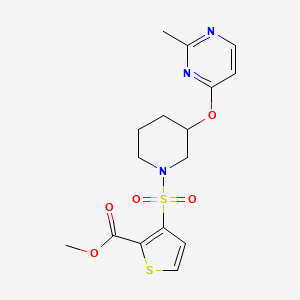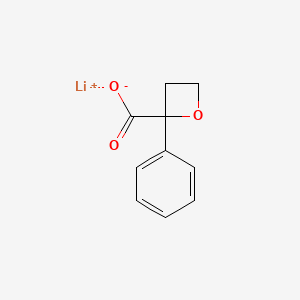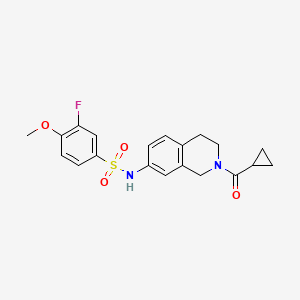![molecular formula C24H24ClN5O2 B2446533 3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-56-8](/img/structure/B2446533.png)
3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Diseases
One significant application of this compound is in the potential treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. Research has shown that tetrahydropyrimido[2,1-f]purinediones, including variations with chloro-substituted phenyl and benzyl residues, exhibit potent monoamine oxidase B (MAO-B) inhibition. These compounds also show dual-target inhibition, acting as both A1 and A2A adenosine receptor antagonists, which can be beneficial for neurodegenerative diseases (Koch et al., 2013). Another study highlights similar findings with 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which have shown potential as multitarget drugs for neurodegenerative diseases (Brunschweiger et al., 2014).
Anti-inflammatory Activity
Another application is in the anti-inflammatory domain. Compounds based on the pyrimidopurinedione ring system, including those with benzyl substitutions, have demonstrated anti-inflammatory activity. This activity was observed in the adjuvant-induced arthritis rat model, with some compounds showing comparable potency to naproxen, a common anti-inflammatory drug (Kaminski et al., 1989).
Antidepressant and Anxiolytic Activity
The pyrimido[2,1-f]purine-2,4-dione derivatives, including those with arylpiperazine, have been found to possess high affinity for 5-HT1A receptors. These compounds, through their interaction with serotonin receptors, may exhibit antidepressant and anxiolytic-like activities, as indicated by various in vitro and in vivo pharmacological evaluations (Jurczyk et al., 2004).
Molecular Modeling and Anticancer Activity
Some novel compounds, including purine-diones and pyridopyrimidine-diones, have been designed and synthesized based on this molecular structure. These have been tested for their anticancer activity, demonstrating significant potential against certain cancer cell lines, like the human breast cancer cell line MCF-7 (Hayallah, 2017).
properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-9-(2,3-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O2/c1-15-7-4-10-19(16(15)2)28-11-6-12-29-20-21(26-23(28)29)27(3)24(32)30(22(20)31)14-17-8-5-9-18(25)13-17/h4-5,7-10,13H,6,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBLMITVLPUGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC(=CC=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2446455.png)
![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)

![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)
